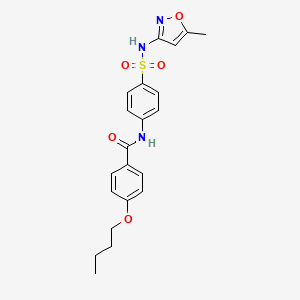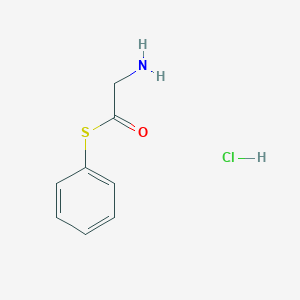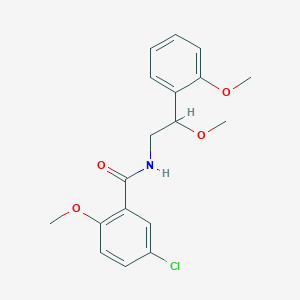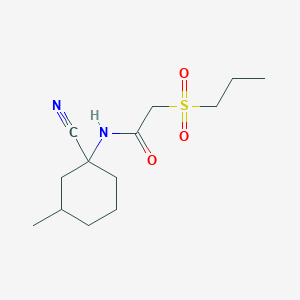
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide, also known as CPP-109, is a drug that has been studied for its potential use in treating addiction and related disorders. CPP-109 is a derivative of vigabatrin, a drug used to treat epilepsy. CPP-109 works by inhibiting the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol.
作用機序
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide works by inhibiting the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol. In addition, this compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. This compound has also been shown to be safe and well-tolerated in human clinical trials.
実験室実験の利点と制限
One advantage of N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide is that it has been shown to be safe and well-tolerated in human clinical trials. This makes it a promising candidate for further development as a treatment for addiction and related disorders. One limitation of this compound is that it may not be effective for all types of addiction, and further research is needed to determine its potential efficacy for different types of addiction.
将来の方向性
There are several potential future directions for research on N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide. One direction is to further study its potential use in treating addiction and related disorders, such as cocaine addiction, alcoholism, and opioid addiction. Another direction is to investigate its potential use in other neurological and psychiatric disorders, such as anxiety disorders and depression. Finally, further research is needed to determine the optimal dosing and administration of this compound for different types of addiction and related disorders.
合成法
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a cyclohexanone intermediate, which is then converted to the final product through a series of reactions involving sulfonylation, cyanation, and propylation.
科学的研究の応用
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has been studied for its potential use in treating addiction and related disorders, such as cocaine addiction, alcoholism, and opioid addiction. Studies have shown that this compound can reduce drug-seeking behavior and relapse in animal models of addiction. In addition, this compound has been shown to be safe and well-tolerated in human clinical trials.
特性
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-3-7-19(17,18)9-12(16)15-13(10-14)6-4-5-11(2)8-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSZDPSUTXIECW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)NC1(CCCC(C1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)
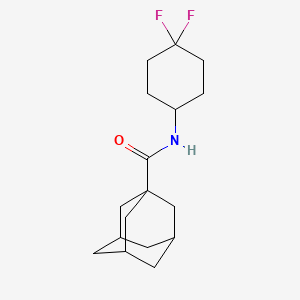
![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2403551.png)
![1-(2-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2403553.png)
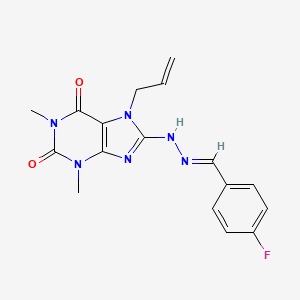
![phenyl 4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2403555.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)
![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
![2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2403560.png)
